

Spectral Data Deep Dive: Unraveling the Molecular Architecture of Shizukaol G

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Shizukaol G

Cat. No.: B15594978

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for **Shizukaol G**, a complex dimeric sesquiterpenoid isolated from plants of the *Chloranthus* genus. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural elucidation of this natural product through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Shizukaol G, with the molecular formula $C_{40}H_{44}O_{14}$, belongs to the lindenane class of sesquiterpenoids.^{[1][2][3]} Its intricate polycyclic structure necessitates a sophisticated approach to spectral analysis for unambiguous characterization. The structural determination of **Shizukaol G** was first reported in the journal *Phytochemistry* in 1995, where its isolation from *Chloranthus japonicus* was described.^{[1][2][4][5]}

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the 1H NMR, ^{13}C NMR, and Mass Spectrometry of **Shizukaol G**. This data is pivotal for the complete assignment of the molecule's complex stereochemistry.

Table 1: 1H NMR Spectral Data of **Shizukaol G**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data of **Shizukaol G**

Position	Chemical Shift (δ , ppm)
Data not available in search results	

Table 3: Mass Spectrometry Data for **Shizukaol G**

Ion	m/z	Interpretation
Data not available in search results		

Note: The specific ^1H and ^{13}C NMR chemical shifts and mass spectrometry fragmentation data for **Shizukaol G** from the primary literature, "Sesquiterpene dimers from *Chloranthus japonicus*" (Phytochemistry, 1995, 39(1), 121-125), could not be retrieved from the available search results. The tables are presented as a template for the expected data.

Experimental Protocols

The structural elucidation of **Shizukaol G** relies on a combination of one-dimensional and two-dimensional NMR techniques, along with high-resolution mass spectrometry. The following are detailed methodologies typical for the analysis of such complex natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified **Shizukaol G** is dissolved in a deuterated solvent, typically chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

- ^1H NMR: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of all protons.
- ^{13}C NMR: Proton-decoupled one-dimensional carbon NMR spectra are obtained to determine the chemical shifts of all carbon atoms.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton and placing functional groups.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing critical information for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

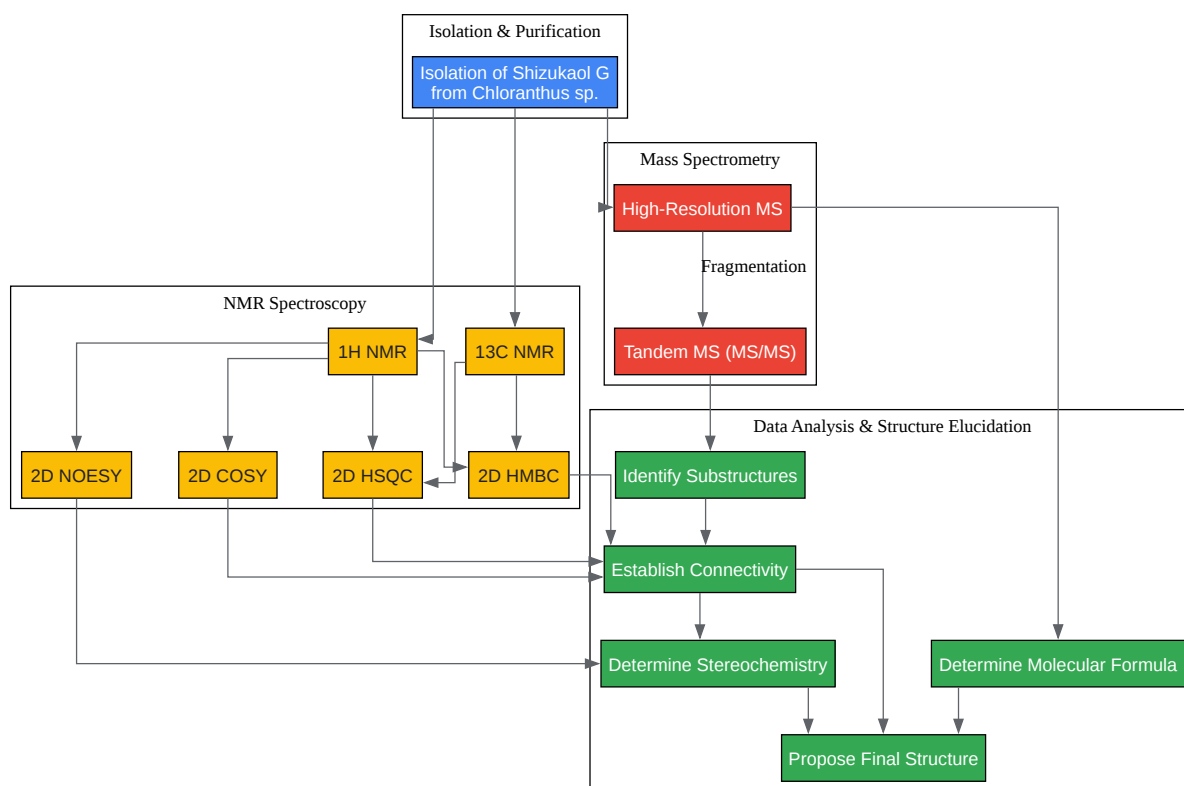
Data Acquisition:

- Full Scan MS: The sample is analyzed to determine the accurate mass of the molecular ion, which allows for the confirmation of the molecular formula.
- Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable structural

information and helps to identify key substructures within the molecule.

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the structural elucidation of **Shizukaol G** using spectral data.



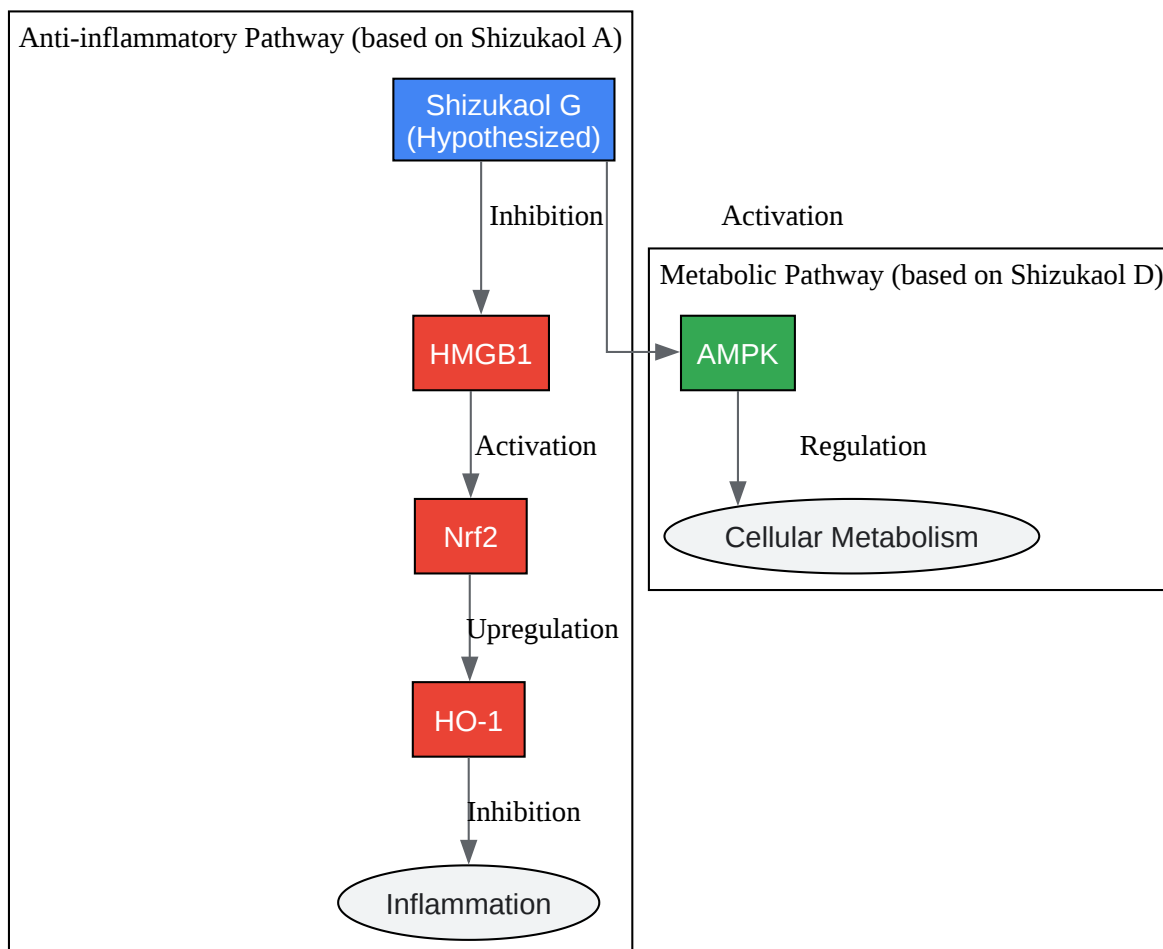
[Click to download full resolution via product page](#)

Workflow for the structural elucidation of **Shizukaol G**.

Hypothesized Signaling Pathway Involvement

While specific biological activities and signaling pathways for **Shizukaol G** have not been extensively reported, studies on structurally related lindenane sesquiterpenoids, such as Shizukaol A and Shizukaol D, provide valuable insights. Shizukaol A has been shown to exert anti-inflammatory effects by regulating the HMGB1/Nrf2/HO-1 signaling pathway. Shizukaol D has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Based on the activity of its close analogs, it is hypothesized that **Shizukaol G** may also modulate inflammatory and metabolic signaling pathways. The following diagram illustrates a potential signaling pathway that could be influenced by **Shizukaol G**, based on the known activities of related compounds.



[Click to download full resolution via product page](#)

*Hypothesized signaling pathways affected by **Shizukaol G**.*

This technical guide provides a foundational understanding of the spectral analysis of **Shizukaol G**. Further research is warranted to fully elucidate its biological activities and therapeutic potential. The detailed experimental protocols and logical workflows presented herein can serve as a valuable resource for scientists engaged in the exploration of complex natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of *Chloranthus fortunei* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Data Deep Dive: Unraveling the Molecular Architecture of Shizukaol G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594978#spectral-data-analysis-of-shizukaol-g-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com